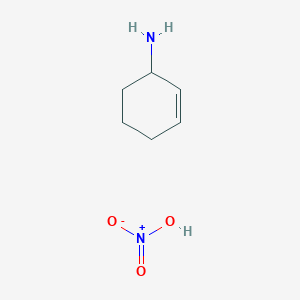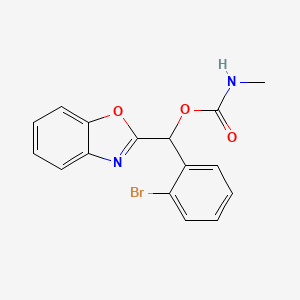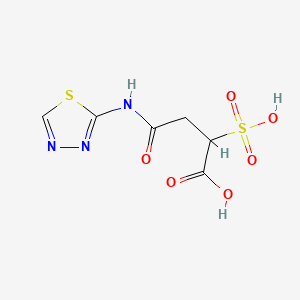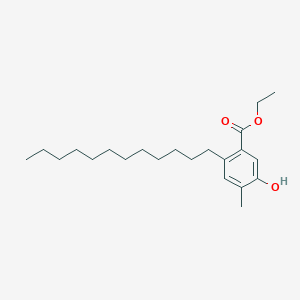![molecular formula C8H10N2S2 B14344398 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine CAS No. 95111-82-3](/img/structure/B14344398.png)
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine is a heterocyclic compound that features a unique structure with nitrogen and sulfur atoms incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce different reduced forms of the compound. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the heterocyclic ring system.
Scientific Research Applications
2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine include other heterocyclic compounds with nitrogen and sulfur atoms in their ring systems, such as pyridazines and pyridazinones.
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the arrangement of nitrogen and sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
95111-82-3 |
|---|---|
Molecular Formula |
C8H10N2S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2,6-dihydropyrido[1,2-e][1,3,5,7]dithiadiazocine |
InChI |
InChI=1S/C8H10N2S2/c1-2-4-10-6-12-7-11-5-9-8(10)3-1/h1-4H,5-7H2 |
InChI Key |
FQGULERBLIGMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC=CN2CSCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)

![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)



![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)

![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
